BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: LSD1
Inhibitors in Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Relzomostat

Cat. No.: B610442

For Researchers, Scientists, and Drug Development Professionals

Introduction to LSD1 Inhibition in Acute Myeloid
Leukemia (AML)

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth
of abnormal myeloid cells in the bone marrow and blood. Recent research has highlighted the
role of epigenetic dysregulation in the pathogenesis of AML. One key epigenetic regulator is
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent
monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9),
leading to repression of gene transcription. In many AML subtypes, LSD1 is overexpressed and
plays a crucial role in maintaining the leukemic state by blocking cellular differentiation and
promoting proliferation of leukemic stem cells.[1][2][3]

Targeting LSD1 with small molecule inhibitors has emerged as a promising therapeutic strategy
for AML.[4] These inhibitors can induce differentiation of leukemic blasts, reduce the population
of leukemic stem cells, and have shown anti-leukemic activity in preclinical and clinical studies.
[5] While the specific agent "Relzomostat” did not yield extensive public data in the context of
AML research, it is understood to belong to the class of LSD1 inhibitors. This document will
focus on the broader class of LSD1 inhibitors, using data from publicly available research on
representative molecules such as iadademstat (ORY-1001) and bomedemstat (IMG-7289) to
illustrate their application in AML research.
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Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of

LSD1 inhibitors in AML.

Table 1: Preclinical Activity of LSD1 Inhibitors in AML Cell Lines

Compound Cell Line Assay Metric Value Reference
Novel LSD1 ) )

o MV4-11 Proliferation IC50 0.005 puM [6]
Inhibitor [1]
Novel LSD1 ) ) )

o Kasumi-1 Proliferation IC50 0.004 pM [6]
Inhibitor [I]

Differentiation

Novel LSD1

o MV4-11 (CD86 EC50 0.034 uM [6]
Inhibitor [I]

Expression)

Table 2: In Vivo Efficacy of a Novel LSD1 Inhibitor in an AML Xenograft Model

Tumor Growth

Compound Model Dose . Reference
Inhibition
Novel LSD1 MV4-11
. 10 mg/kg 42.11% [6]
Inhibitor [1] Xenograft
Novel LSD1 MV4-11
o 20 mg/kg 63.25% [6]
Inhibitor [1] Xenograft

Table 3: Clinical Trial Data for ladademstat in Relapsed/Refractory AML
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Parameter Value Reference
Phase I [5]
Number of Patients 41 [5]

Complete Remission with
Incomplete Count Recovery 1 patient [5]
(CRi)

Table 4: Clinical Trial Data for ladademstat in Combination with Azacitidine in Elderly AML
Patients (ALICE Phase 2a Study)

Parameter Value Reference
Number of Evaluable Patients 13 [5]
Mean Duration of Treatment 20 weeks [5]
Mean Time to Response 37 days [5]
Progression-Free Survival (in

o 250 days [5]
remission)
Longest Complete Remission

> 550 days [5]

(CR)

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of LSD1 inhibitors in AML.
LSD1 is a component of several transcriptional repressor complexes, including the CoOREST
complex. By demethylating H3K4me2, LSD1 represses the expression of genes required for
myeloid differentiation. LSD1 inhibitors block this activity, leading to increased H3K4
methylation, removal of the repressive complex from target gene promoters, and subsequent
expression of differentiation-associated genes.
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Mechanism of Action of LSD1 Inhibitors in AML
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Experimental Workflow for Evaluating LSD1 Inhibitors in AML
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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